molecular formula C11H15N3O2 B13013677 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13013677
M. Wt: 221.26 g/mol
InChI Key: XSFPXGSMBYYGKG-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H15N3O2 It is characterized by a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a pyrrolidine ring attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of 5,6-dimethylpyrimidine with pyrrolidine-3-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:

    Step 1: Formation of 5,6-dimethylpyrimidine through the reaction of appropriate precursors.

    Step 2: Coupling of 5,6-dimethylpyrimidine with pyrrolidine-3-carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Step 3: Purification of the product through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Bulk synthesis: Using large reactors and continuous flow systems to produce the compound in significant quantities.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pirimicarb: A compound with a similar pyrimidine structure, used as an insecticide.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, used in various medicinal and industrial applications.

Uniqueness

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of a dimethylpyrimidine ring and a pyrrolidine carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c1-7-8(2)12-6-13-10(7)14-4-3-9(5-14)11(15)16/h6,9H,3-5H2,1-2H3,(H,15,16)

InChI Key

XSFPXGSMBYYGKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCC(C2)C(=O)O)C

Origin of Product

United States

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